molecular formula C10H8INO2 B12852209 4-Hydroxy-3-iodo-8-methoxyquinoline

4-Hydroxy-3-iodo-8-methoxyquinoline

Cat. No.: B12852209
M. Wt: 301.08 g/mol
InChI Key: NNJHLADOTKHUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-8-methoxyquinolin-4(1H)-one is a chemical compound with the molecular formula C10H8INO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-8-methoxyquinolin-4(1H)-one typically involves the iodination of 8-methoxyquinolin-4(1H)-one. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective iodination at the desired position on the quinoline ring.

Industrial Production Methods

Industrial production of 3-Iodo-8-methoxyquinolin-4(1H)-one may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-8-methoxyquinolin-4(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-azido-8-methoxyquinolin-4(1H)-one, while coupling reactions can produce various biaryl derivatives.

Scientific Research Applications

3-Iodo-8-methoxyquinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-8-methoxyquinolin-4(1H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-iodo-8-methoxyquinolin-4-ol: A similar compound with a fluorine atom instead of a hydrogen atom at the 6-position.

    3-Iodo-8-hydroxyquinolin-4(1H)-one: A derivative with a hydroxyl group instead of a methoxy group at the 8-position.

Uniqueness

3-Iodo-8-methoxyquinolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom at the 3-position and the methoxy group at the 8-position can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8INO2

Molecular Weight

301.08 g/mol

IUPAC Name

3-iodo-8-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C10H8INO2/c1-14-8-4-2-3-6-9(8)12-5-7(11)10(6)13/h2-5H,1H3,(H,12,13)

InChI Key

NNJHLADOTKHUFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.